9-Chloro Quetiapine

Descripción

BenchChem offers high-quality 9-Chloro Quetiapine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Chloro Quetiapine including the price, delivery time, and more detailed information at info@benchchem.com.

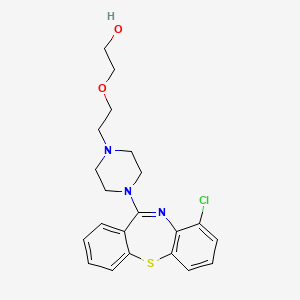

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[4-(4-chlorobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c22-17-5-3-7-19-20(17)23-21(16-4-1-2-6-18(16)28-19)25-10-8-24(9-11-25)12-14-27-15-13-26/h1-7,26H,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIHAERMMXHQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371638-11-7 | |

| Record name | 9-Chloro quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-CHLORO QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/404M86G581 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is 9-Chloro Quetiapine

Technical Whitepaper: Characterization, Formation, and Control of 9-Chloro Quetiapine

Executive Summary

9-Chloro Quetiapine (Chemical Name: 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol) is a critical process-related impurity identified in the synthesis of the antipsychotic drug Quetiapine Fumarate.[1][2] Designated as Impurity L in the European Pharmacopoeia (EP), its presence is strictly regulated due to the potential for altered pharmacological activity and toxicological risks associated with halogenated aromatic compounds.[2]

This guide provides a comprehensive technical analysis of 9-Chloro Quetiapine, detailing its structural properties, formation pathways from chlorinated precursors, analytical strategies for detection (HPLC/LC-MS), and synthesis for reference standard generation.[2]

Chemical Characterization & Identity

9-Chloro Quetiapine is a structural analog of Quetiapine where a hydrogen atom on the aromatic ring (specifically position 9 of the dibenzo[b,f][1,4]thiazepine system) is substituted by a chlorine atom.[2] This modification increases the lipophilicity of the molecule and alters its retention behavior in reverse-phase chromatography.[2]

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | 9-Chloro Quetiapine |

| Pharmacopoeial Designation | EP Impurity L |

| CAS Number | 1371638-11-7 |

| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| Monoisotopic Mass | 417.13 Da |

| Structural Distinction | Contains a Cl atom at the C9 aromatic position (adjacent to the bridgehead nitrogen N10).[1][2][3] |

| Solubility | Soluble in Methanol, DMSO, Chloroform; slightly soluble in water. |

Formation Pathway & Synthesis

Mechanistic Origin

The formation of 9-Chloro Quetiapine is a classic example of parallel synthesis carryover .[2] It does not typically arise from the degradation of Quetiapine itself but rather from impurities present in the starting materials used to construct the dibenzothiazepine ring system.

The standard synthesis of Quetiapine involves the condensation of o-chloronitrobenzene with 2-aminothiophenol (or thiosalicylic acid derivatives), followed by cyclization to form the lactam (dibenzo[b,f][1,4]thiazepin-11(10H)-one).[2]

-

Root Cause: If the starting material o-chloronitrobenzene is contaminated with 2,5-dichloronitrobenzene (or if the thiophenol component is chlorinated), the resulting lactam will carry an extra chlorine atom.[2]

-

Propagation: This "Chloro-Lactam" undergoes the same Vilsmeier-Haack reaction (POCl₃) and nucleophilic substitution with the piperazine side chain as the main product, yielding 9-Chloro Quetiapine.[2]

Synthesis of Reference Standard

To validate analytical methods, researchers must synthesize 9-Chloro Quetiapine intentionally.[2] This is achieved by selecting the specific chlorinated precursors.[2]

Protocol Summary:

-

Precursor Selection: React 2-amino-5-chlorobenzenethiol with o-chloronitrobenzene (or appropriate substituted isomers) to yield 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one .[2]

-

Activation: Treat the 9-chloro lactam with Phosphorus Oxychloride (POCl₃) in toluene/dimethylaniline to form the 9,11-dichloro-dibenzo[b,f][1,4]thiazepine intermediate.

-

Coupling: React the dichloro intermediate with 2-[2-(1-piperazinyl)ethoxy]ethanol in a suitable solvent (e.g., N-methylpyrrolidone or Toluene) with a base (K₂CO₃) to yield 9-Chloro Quetiapine.

Pathway Visualization

Figure 1: Parallel synthesis pathway showing how chlorinated starting material contaminants propagate through the reaction to form 9-Chloro Quetiapine.

Analytical Methodologies

Detecting 9-Chloro Quetiapine requires high-resolution separation due to its structural similarity to the API and other chlorinated impurities (like the 11-chloro intermediate).[2]

HPLC Strategy (Reverse Phase)

The additional chlorine atom increases the hydrophobicity of the molecule, typically resulting in a longer retention time (RT) compared to Quetiapine.[2]

-

Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).[2]

-

Mobile Phase A: Ammonium Acetate buffer (pH ~6.[2]5) or Phosphate buffer.[2]

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.[2]

-

Gradient:

-

T=0: 80% A / 20% B

-

T=20: 20% A / 80% B (Ramp to elute lipophilic impurities)[2]

-

-

Detection: UV at 250 nm (Max absorption for the thiazepine ring).[2]

-

Expected RRT: ~1.2 - 1.4 (Relative to Quetiapine).[2]

Mass Spectrometry (LC-MS)

Mass spectrometry provides definitive identification, particularly useful for distinguishing 9-Chloro Quetiapine from other isomers.[2]

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 418.13 Da.[2]

-

Isotopic Pattern: The presence of a chlorine atom imparts a distinct 3:1 ratio between the M (418) and M+2 (420) peaks.[2] This is the primary diagnostic signature distinguishing it from non-halogenated impurities (like N-oxides).[2]

-

Fragmentation: MS/MS will show loss of the side chain, leaving the characteristic 9-chloro-dibenzo[b,f][1,4]thiazepine core fragment (m/z ~246/248).[2]

Toxicological & Regulatory Implications

Structure-Activity Relationship (SAR)

The addition of a chlorine atom to the aromatic ring of an antipsychotic can significantly alter its binding affinity.[2] Chlorinated derivatives often exhibit:

-

Increased Potency: Halogens can enhance lipophilicity, potentially increasing blood-brain barrier (BBB) penetration.[2]

-

Metabolic Stability: The Cl group blocks metabolic oxidation at the 9-position, potentially altering the drug's half-life or metabolic profile.[2]

Genotoxicity Assessment

While Quetiapine itself is not genotoxic, chlorinated aromatic impurities often trigger structural alerts for genotoxicity (e.g., alkyl halides or specific halo-aromatics).[2] However, as a stable aryl chloride, 9-Chloro Quetiapine is generally considered less reactive than the 11-chloro intermediate (an imino chloride, which is a potent alkylating agent).[2]

-

ICH M7 Classification: It must be evaluated to determine if it falls into Class 3 (Alert unrelated to structure of API) or Class 4 (Alert shared with API).[2] Given the API structure, it is often treated as a standard organic impurity unless specific tox data suggests otherwise.

-

Control Limit: Under ICH Q3A/B, if it is a known metabolite or qualified impurity, standard limits (0.15%) apply. If it is an unqualified synthesis impurity, it must be controlled below the identification threshold (0.10%) or qualified via tox studies.[2]

References

-

European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: Monograph 2541. European Pharmacopoeia (Ph.[2][3][4] Eur.) 10th Edition. (Defines Impurity L).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 125304879: 9-Chloro Quetiapine.[2][Link][2]

-

U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[2][Link]

Sources

Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)

[1][2]

Executive Summary

9-Chloro Quetiapine , formally designated as Impurity L in the European Pharmacopoeia (EP), is a critical process-related impurity found in the synthesis of the antipsychotic drug substance Quetiapine Fumarate. Its presence is strictly regulated due to its structural similarity to the active pharmaceutical ingredient (API) and potential impact on the drug's safety profile.

This guide provides a definitive structural analysis, mechanistic origin, and analytical characterization protocol for 9-Chloro Quetiapine, distinguishing it from the transient "11-chloro" intermediate used in the standard synthesis.

| Parameter | Data |

| Common Name | 9-Chloro Quetiapine (Impurity L) |

| CAS Registry Number | 1371638-11-7 |

| Chemical Name | 2-[2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| Regulatory Status | EP Impurity L; Must be controlled < 0.15% (ICH Q3A) |

Structural Architecture & Numbering Logic

To understand the "9-Chloro" designation, one must deconstruct the dibenzo[b,f][1,4]thiazepine ring system. The numbering is non-intuitive and often leads to confusion with the "11-chloro" intermediate.

The Tricyclic Core

The scaffold consists of two benzene rings fused to a central seven-membered thiazepine ring containing Sulfur (S) and Nitrogen (N).

-

Position 5: Sulfur atom (Bridge).

-

Positions 6-9: Ring B (Right benzene ring).

-

Position 10: Nitrogen atom (Bridge).[2]

-

Position 11: The imine carbon connecting the two benzene rings (the site of piperazine attachment).

Structural Distinction[5][9][10]

-

Quetiapine API: Unsubstituted at positions 1-9.

-

11-Chloro Intermediate: A transient synthetic precursor where the piperazine side chain is absent, and a Chlorine atom acts as a leaving group at position 11 (imidoyl chloride).

-

9-Chloro Quetiapine (Impurity L): Contains the full piperazine side chain at position 11, but possesses a permanent Chlorine substituent at position 9 (ortho to the bridgehead Nitrogen on Ring B).

Structural Logic Diagram

The following diagram visualizes the core pharmacophore and the specific locus of the impurity.

Figure 1: Structural logic of the Quetiapine scaffold highlighting the distinction between the active site (Pos 11) and the impurity site (Pos 9).

Mechanistic Origin: The "Parallel Synthesis"

The formation of 9-Chloro Quetiapine is not a degradation pathway but a parallel synthesis event. It arises when a chlorinated isomer of the starting material is introduced into the reaction stream.[2]

The Pathway[6][8]

-

Standard Synthesis: Reacts 2-aminobenzenethiol with a lactam precursor to form the dibenzothiazepinone.

-

Impurity Genesis: If the starting material (e.g., 2-aminobenzenethiol) contains a chloro-isomer (specifically 4-chloro-2-aminobenzenethiol or a related isomer depending on the cyclization direction), the chlorine is incorporated into the tricyclic ring.

-

Activation: The resulting 9-chloro-dibenzo...-11-one reacts with POCl₃ to form the 9,11-dichloro intermediate.

-

Coupling: This dichloro intermediate reacts with the piperazine side chain. The Cl at position 11 is displaced (as intended), but the Cl at position 9 remains , yielding Impurity L.

Synthesis Workflow Diagram

Figure 2: Parallel synthesis pathway showing how contaminated starting materials lead to the irreversible formation of Impurity L.

Analytical Characterization Protocol

Distinguishing 9-Chloro Quetiapine from the API requires high-resolution techniques due to their similar polarity and UV absorption profiles.

Mass Spectrometry (LC-MS/MS)

The presence of Chlorine provides a distinct isotopic signature.

-

Quetiapine [M+H]⁺: 384.17 Da.

-

9-Chloro Quetiapine [M+H]⁺: 418.13 Da.

-

Isotope Pattern: The impurity will display a characteristic 3:1 ratio for the M (³⁵Cl) and M+2 (³⁷Cl) peaks, a definitive marker for mono-chlorinated compounds.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the position of the chlorine.

-

¹H NMR: The aromatic region (6.8 – 7.6 ppm) of Quetiapine typically integrates to 8 protons. 9-Chloro Quetiapine will integrate to 7 aromatic protons .

-

Shift Diagnostic: The loss of the proton at position 9 causes a change in the splitting pattern of the adjacent protons (positions 8 and 7) on Ring B, often simplifying a triplet/doublet system into a distinct doublet with ortho-coupling constants.

HPLC Retention Behavior

Under reverse-phase conditions (C18 column, Phosphate buffer/Acetonitrile gradient):

-

Elution Order: 9-Chloro Quetiapine is more hydrophobic (lipophilic) than Quetiapine due to the Chloro-substitution replacing a Hydrogen.

-

RRT (Relative Retention Time): Typically elutes after the main Quetiapine peak (RRT ~ 1.1 - 1.3 depending on gradient slope).

Comparative Data Table

| Feature | Quetiapine (API) | 9-Chloro Quetiapine (Impurity L) |

| Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₄Cl N₃O₂S |

| Exact Mass | 383.1667 | 417.1278 |

| Aromatic Protons | 8 | 7 |

| LogP (Predicted) | ~ 2.6 | ~ 3.2 (More Lipophilic) |

| λ max (UV) | 208, 254, 295 nm | Similar (slight bathochromic shift possible) |

Control Strategy & References

To control Impurity L, manufacturers must implement strict specifications on the starting material (2-aminobenzenethiol or 2-nitro-chlorobenzene derivatives) to ensure the absence of chlorinated isomers.

References

-

European Pharmacopoeia (Ph. Eur.) , "Quetiapine Fumarate Monograph 10.0," European Directorate for the Quality of Medicines, Strasbourg.

-

PubChem Database , "9-Chloro Quetiapine (Compound CID 125304879)," National Institutes of Health (NIH).

-

Vasantha Mittapelli et al. , "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate," Pharmazie, 2008.

-

FDA Global Substance Registration System (GSRS) , "UNII: 404M86G581 (9-Chloro Quetiapine)."[1]

Technical Guide: Synthesis of 9-Chloro Quetiapine Reference Standard

Target Compound: 9-Chloro Quetiapine (EP Impurity L) CAS: 1371638-11-7 Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol[1]

Executive Summary & Strategic Analysis

This guide details the synthesis of 9-Chloro Quetiapine , designated as Impurity L in the European Pharmacopoeia (EP). This compound is a critical process-related impurity arising from regio-isomeric contamination in the starting materials of Quetiapine Hemifumarate API manufacturing.

The Origin of the Impurity

In the industrial synthesis of Quetiapine, the starting material 1-chloro-2-nitrobenzene is often contaminated with 2,3-dichloronitrobenzene . This contaminant undergoes the same reaction sequence as the main scaffold—nucleophilic aromatic substitution (

Synthetic Strategy

To produce this compound as a Certified Reference Standard (CRS) with

The synthesis follows a convergent three-phase protocol:

-

Core Construction: Synthesis of the 9-chloro-lactam scaffold.

-

Activation: Conversion to the highly reactive imino chloride.

-

Coupling: Nucleophilic attack by the hydroxyethoxy-ethylpiperazine side chain.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic disconnection reveals that the chlorine substituent at position 9 (adjacent to the bridgehead nitrogen) necessitates the use of a specific chlorinated nitrobenzene precursor.

Figure 1: Retrosynthetic breakdown of 9-Chloro Quetiapine showing the critical origin of the chloro-substituent.

Phase 1: Synthesis of the 9-Chloro Lactam Core

Objective: Construct the tricyclic dibenzo[b,f][1,4]thiazepine ring with a chlorine atom fixed at position 9.

Reaction Logic

We utilize a base-mediated

Experimental Protocol

Step A: Condensation (

-

Charge a 1L reactor with dimethylformamide (DMF, 500 mL).

-

Add Thiosalicylic acid (15.4 g, 0.10 mol) and Potassium Carbonate (

, 27.6 g, 0.20 mol). Stir at room temperature for 30 mins to form the potassio-thiolate. -

Add 2,3-Dichloronitrobenzene (21.1 g, 0.11 mol).

-

Heat to 80-90°C and monitor by HPLC/TLC. Reaction is typically complete in 4-6 hours.

-

Workup: Pour into ice water (2L), acidify with HCl to pH 2. Filter the yellow precipitate (2-(2-nitro-3-chlorophenylthio)benzoic acid).

Step B: Reduction & Cyclization (One-Pot)

-

Suspend the wet cake from Step A in Ethanol (300 mL) and Acetic Acid (150 mL).

-

Add Iron powder (30 g, excess) slowly at reflux temperature.

-

Reflux for 6 hours. The iron reduces the nitro group to an amine, which spontaneously attacks the carboxylic acid (or formed ester) to close the lactam ring.

-

Filter hot to remove iron sludge.

-

Cool the filtrate to 0-5°C. The 9-chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one will crystallize.

-

Yield Expectation: ~65-70% overall.

Phase 2: Activation & Coupling

Objective: Convert the stable lactam into the reactive imino chloride and couple with the piperazine side chain.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Eq | Role |

| 9-Chloro Lactam (Step 1) | 261.73 | 1.0 | Substrate |

| Phosphorus Oxychloride ( | 153.33 | 5.0 | Chlorinating Agent |

| N,N-Dimethylaniline | 121.18 | 0.5 | Catalyst/Base |

| HEEP Side Chain | 174.24 | 1.5 | Nucleophile |

| Toluene | 92.14 | - | Solvent |

Detailed Protocol

Step A: Formation of Imino Chloride

-

In a dry flask under Nitrogen (

), suspend the 9-Chloro Lactam (10 g) in -

Add N,N-Dimethylaniline (2.5 mL).

-

Reflux (106°C) for 3-5 hours. The suspension will clear as the lactam converts to the soluble imino chloride (9,11-dichloro-dibenzo[b,f][1,4]thiazepine).

-

Distillation: Distill off excess

under reduced pressure (vacuum). Critical: Do not overheat the residue; imino chlorides are thermally unstable. -

Azeotrope: Add Toluene (50 mL) and distill again to remove traces of

. -

Dissolve the residue in fresh Toluene (100 mL). Do not isolate the solid imino chloride; use this solution directly.

Step B: Nucleophilic Substitution

-

To the toluene solution of imino chloride, add 1-(2-(2-hydroxyethoxy)ethyl)piperazine (HEEP, 10.0 g).

-

Add Sodium Carbonate (

, 10 g) to scavenge the generated HCl. -

Reflux for 8-12 hours.

-

Process Insight: Monitor the disappearance of the imino chloride peak by HPLC. The formation of the product (Impurity L) should be the dominant peak.

-

-

Workup: Cool to RT. Add water (100 mL). Separate layers.

-

Wash organic layer with water (2 x 50 mL) and Brine.

-

Evaporate Toluene to obtain the crude oily residue.

Purification & Characterization

Objective: Achieve Reference Standard grade purity (>99.5%).

Purification Strategy

The crude 9-Chloro Quetiapine is often an oil or low-melting solid. Purification requires conversion to a salt or careful crystallization.

-

Fumarate Salt Formation: Dissolve the base in Ethanol. Add 0.5 eq of Fumaric acid. Heat to dissolve, then cool.[2] The hemifumarate salt often crystallizes well.

-

Free Base Recovery: If the free base is required, neutralize the pure salt with

and extract into Methyl tert-butyl ether (MTBE), then crystallize from Hexane/Ethyl Acetate.

Analytical Validation (Self-Validating System)

To confirm the structure and distinguish it from the 7-chloro isomer or des-chloro analogs:

-

HPLC Retention Time: 9-Chloro Quetiapine typically elutes after Quetiapine due to the increased lipophilicity of the chlorine atom.

-

Mass Spectrometry (ESI+):

-

Target Mass:

(approx). -

Isotope Pattern: Distinct chlorine pattern (M and M+2 in 3:1 ratio).

-

-

1H NMR (DMSO-d6):

-

The aromatic region is diagnostic. Look for the loss of symmetry compared to Quetiapine.

-

The proton at position 8 (adjacent to the Cl at 9) will show a distinct coupling constant and shift compared to the native molecule.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of 9-Chloro Quetiapine Reference Standard.

References

-

European Pharmacopoeia (Ph.[3][4] Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L as 9-Chloro Quetiapine).[1][5][6][7][8]

-

PubChem . Compound Summary: 9-Chloro Quetiapine (CID 125304879).[1] National Library of Medicine. Link[1]

-

ChemicalBook . 9-Chloro Quetiapine Product & CAS Information. (CAS 1371638-11-7).[1][5][6][7][8] Link

-

Simson Pharma . Technical Data Sheet: 9-Chloro Quetiapine Reference Standard. Link

-

Google Patents . CN105859653A - Quetiapine synthesizing method. (Describes the core lactam synthesis methodology applicable to the chloro-analog). Link

Sources

- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. tsijournals.com [tsijournals.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. allmpus.com [allmpus.com]

- 8. GSRS [gsrs.ncats.nih.gov]

Technical Monograph: 9-Chloro Quetiapine (EP Impurity L)

This guide serves as a technical monograph for 9-Chloro Quetiapine , formally identified as Quetiapine EP Impurity L .[1]

This compound is distinct from the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine. 9-Chloro Quetiapine is a structural analog impurity where a chlorine atom is substituted on the aromatic ring system of the final drug substance.

CAS Number: 1371638-11-7 Chemical Classification: Dibenzothiazepine Derivative / API Impurity[2]

Executive Summary

9-Chloro Quetiapine (Quetiapine Impurity L) is a critical process-related impurity found in the synthesis of the antipsychotic drug Quetiapine Hemifumarate. Unlike the "chloro-quetiapine" intermediate (which contains a reactive chlorine at the bridgehead C11 position), 9-Chloro Quetiapine retains the full piperazine-ethoxy-ethanol side chain but possesses an additional chlorine atom on the aromatic ring (position 9).

Its presence is strictly regulated by pharmacopoeial standards (EP/USP) due to its structural stability and potential to alter the toxicological profile of the final drug product.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the reference standard for analytical bridging.

| Property | Specification |

| Common Name | 9-Chloro Quetiapine |

| Pharmacopoeial Designation | Quetiapine EP Impurity L |

| CAS Number | 1371638-11-7 |

| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| Appearance | White to Light Yellow Solid |

| Solubility | DMSO (Soluble), Methanol (Slightly), Chloroform (Slightly) |

| pKa (Predicted) | ~14.41 |

| Melting Point | >150°C (Decomposes) |

Structural Analysis & Origin

The "9-Chloro" Distinction

It is vital to distinguish between the reactive intermediate and this aromatic impurity :

-

Intermediate (11-Chloro): The chlorine is attached to the central imidoyl carbon (C11). This chlorine is a leaving group, displaced by piperazine during synthesis.

-

Impurity L (9-Chloro): The chlorine is attached to the benzene ring (Position 9). It is non-reactive during the substitution step and persists into the final API.

Formation Mechanism

This impurity typically arises from Starting Material Contamination . The synthesis of the dibenzothiazepine ring often utilizes 2-aminothiophenol and 2-nitrobenzoic acid derivatives. If the starting material 2-aminothiophenol contains a chlorinated impurity (e.g., 4-chloro-2-aminothiophenol), the chlorine atom is incorporated into the ring system and carried through the entire synthesis.

Figure 1: Formation Pathway of Impurity L The diagram below illustrates how a chlorinated starting material leads to the formation of the 9-Chloro impurity alongside the active pharmaceutical ingredient (API).

Caption: Schematic tracking the propagation of the 9-chloro aromatic substitution from starting materials to the final impurity.

Analytical Profiling & Detection

Due to the structural similarity between 9-Chloro Quetiapine and the parent API, separation requires high-resolution HPLC. The additional chlorine atom increases the lipophilicity of the molecule, typically resulting in a longer retention time compared to Quetiapine on Reverse-Phase (RP) columns.

Recommended HPLC Protocol (Gradient)

-

Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Buffer (Ammonium Acetate or Phosphate pH 6.5).

-

Mobile Phase B: Acetonitrile / Methanol (High organic ratio).

-

Detection: UV @ 254 nm (Aromatic absorption) and 290 nm.

-

Elution Order:

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (+).

-

Parent Ion: [M+H]⁺ = 418.1 m/z (approx).

-

Isotope Pattern: The presence of one Chlorine atom imparts a distinct 3:1 ratio between the M and M+2 peaks (418 and 420 m/z), serving as a definitive confirmation marker.

Handling & Safety Protocols

As a derivative of a potent antipsychotic, 9-Chloro Quetiapine should be handled as a Potent Compound (OEB 3/4) .

-

Engineering Controls: Handle only inside a certified fume hood or isolator.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Respiratory protection (P3/N95) is required if handling powder outside an enclosure.

-

Storage: Store at 2-8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine. Retrieved from [Link]

-

European Directorate for the Quality of Medicines (EDQM). Quetiapine Hemifumarate Monograph - Impurity L. (Referenced via chemical supplier cross-listing).[2] Retrieved from [Link]

Sources

Quetiapine EP Impurity L identification

Technical Whitepaper: Structural Elucidation and Control of Quetiapine EP Impurity L

Executive Summary

In the rigorous quality control landscape of atypical antipsychotics, Quetiapine Fumarate presents a complex impurity profile due to its dibenzothiazepine tricyclic core. Among the impurities specified by the European Pharmacopoeia (EP), Impurity L (9-Chloro Quetiapine) represents a critical "process-related impurity" rather than a degradation product. Its presence indicates specific upstream contamination in the starting materials.

This guide provides a definitive technical workflow for the identification, formation mechanism, and analytical control of Impurity L, designed for researchers and QC professionals in pharmaceutical development.

The Target: Identity of Impurity L

Unlike oxidative degradants (like Impurity N, the N-oxide), Impurity L is a structural analog arising from halogenated contaminants in the synthesis precursors.

| Parameter | Specification |

| Common Name | Quetiapine EP Impurity L |

| Chemical Name | 2-[2-[4-(9-Chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |

| CAS Number | 1371638-11-7 |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol (Monoisotopic: ~417.13 Da) |

| Nature | Process Impurity (Starting Material Carryover) |

Formation Mechanism: The "Parallel Synthesis" Pathway

Impurity L does not form via degradation of Quetiapine. It is generated through a parallel reaction pathway . The synthesis of Quetiapine typically involves the coupling of 11-chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl Chloride) with a piperazine derivative.

If the starting material—Dibenzo[b,f][1,4]thiazepin-11(10H)-one (The Lactam)—contains a chlorinated impurity (specifically the 9-chloro analog), this contaminant survives the activation step (reaction with POCl₃) and the subsequent nucleophilic substitution, resulting in Impurity L.

Pathway Visualization

The following diagram illustrates the causality: a contaminant in the raw material (Step 1) mirrors the main reaction (Step 2 & 3) to form Impurity L.

Figure 1: Parallel synthesis pathway showing how starting material contamination leads to Impurity L.

Analytical Strategy: Identification & Confirmation

To confidently identify Impurity L, one must distinguish it from other non-polar impurities using mass spectrometry and relative retention time (RRT).

HPLC Separation (EP Method Context)

Impurity L is more hydrophobic than Quetiapine due to the chloro-substitution on the aromatic ring.

-

Column: C18 (e.g., Hypersil BDS or equivalent), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Gradient of Methanol/Acetonitrile and Ammonium Acetate buffer.

-

Retention Behavior: Impurity L typically elutes after Quetiapine (RRT > 1.0).

-

Detection: UV at 250 nm (The thiazepin core absorption remains largely unchanged by the Cl substitution).

LC-MS/MS Fragmentation Logic (The "Fingerprint")

Mass spectrometry provides the definitive confirmation. The presence of Chlorine provides a distinct isotopic signature.

-

Parent Ion (MS1):

-

Quetiapine: m/z 384.2 [M+H]⁺

-

Impurity L: m/z 418.1 [M+H]⁺ (Dominant ³⁵Cl isotope) and 420.1 (³⁷Cl isotope) in a 3:1 ratio.

-

-

Fragmentation (MS2): The fragmentation of Quetiapine typically involves the cleavage of the piperazine ring from the tricyclic core.

-

Quetiapine Fragment: m/z 253 (Dibenzo-thiazepine cation).

-

Impurity L Diagnostic Fragment: m/z287 (9-Chloro-dibenzo-thiazepine cation).

-

Note: The mass shift of +34 Da (Cl vs H) is observed in the core fragment, confirming the modification is on the tricyclic ring system, not the side chain.

-

NMR Validation

For primary reference standard characterization:

-

¹H NMR: The aromatic region (6.8–7.6 ppm) will show a simplified splitting pattern compared to Quetiapine due to the substitution of one proton. Integration will reveal 7 aromatic protons instead of 8.

Experimental Protocol: LC-MS Identification Workflow

This protocol is designed to confirm the presence of Impurity L in a failed batch or during method validation.

Reagents:

-

LC-MS Grade Acetonitrile and Water.[1]

-

Formic Acid (0.1%).[1]

-

Quetiapine Fumarate Test Sample (1 mg/mL).

Step-by-Step Methodology:

-

Sample Prep: Dissolve the sample in Mobile Phase A/B (50:50). Filter through 0.22 µm PVDF.

-

LC Conditions:

-

Flow: 0.4 mL/min.[1]

-

Gradient: 10% B to 90% B over 15 mins (B = ACN + 0.1% FA).

-

-

MS Settings (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Source Temp: 350°C.

-

Scan Range: 100–600 m/z.

-

-

Data Analysis:

-

Extract Ion Chromatogram (XIC) for m/z 418.1.

-

Check the peak at RRT ~1.1–1.3 relative to Quetiapine.

-

Verify the isotopic cluster (Is there an M+2 peak at ~33% intensity?).

-

Trigger MS/MS: Look for the daughter ion at m/z 287.

-

Control & Mitigation Strategies

Since Impurity L is process-derived:

-

Vendor Qualification: Stringent specifications for the starting material Dibenzo[b,f][1,4]thiazepin-11(10H)-one. Limit the "Chloro-impurity" in this raw material to <0.10%.

-

Purification: Impurity L is difficult to remove by recrystallization due to structural similarity. If detected above limits, preparative chromatography or changing the raw material vendor is often required.

References

-

European Pharmacopoeia (Ph.[2] Eur.) , "Quetiapine Fumarate Monograph 10.0", EDQM.

-

Chemicea Pharmaceuticals , "Quetiapine EP Impurity L Structure and CAS Data", Accessed 2026.

-

Veeprho , "Quetiapine Impurities and Related Compounds: Impurity L Profile", Accessed 2026.

-

National Institutes of Health (NIH) , "Determination of Quetiapine by LC-MS/MS", Journal of Chromatography B, 2017.

-

ResearchGate , "Characterization of impurity profile of quetiapine during drug development by LC-MS/MS".

Sources

Technical Analysis: Origin and Synthesis of 9-Chloro Quetiapine

This technical guide provides an in-depth analysis of the origin, formation mechanism, and control strategies for 9-Chloro Quetiapine (commonly known as Quetiapine EP Impurity L ).[1]

A Guide to Impurity L in Quetiapine Fumarate Manufacturing

Executive Summary

9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical process-related impurity found in the synthesis of the antipsychotic drug Quetiapine Fumarate.[1] Unlike degradation products (such as N-oxides) that form during storage, 9-Chloro Quetiapine is a structural analogue impurity arising directly from the starting materials.[1]

Its presence is due to a specific regiochemical contamination in the starting material 1-chloro-2-nitrobenzene .[1] The impurity persists through the entire synthetic sequence—surviving S-alkylation, reduction, cyclization, and condensation—resulting in a final drug substance containing a chlorine atom at the 9-position of the dibenzothiazepine ring.[1]

Structural Context

To understand the origin, one must first distinguish the impurity from the active pharmaceutical ingredient (API).[1]

| Compound | Chemical Name | Molecular Formula | Key Feature |

| Quetiapine | 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | C₂₁H₂₅N₃O₂S | Unsubstituted aromatic rings.[1][2][3][4] |

| 9-Chloro Quetiapine | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol | C₂₁H₂₄ClN₃O₂S | Chlorine substituent at position 9 (adjacent to N-10).[1] |

Note on Numbering: In the dibenzo[b,f][1,4]thiazepine system, position 9 is located on the benzene ring derived from the nitrobenzene precursor, specifically at the position ortho to the bridgehead nitrogen (N-10).[1]

Root Cause Analysis: The Origin

The formation of 9-Chloro Quetiapine is not a side reaction of the Quetiapine molecule itself; rather, it is a case of "garbage in, garbage out."[1]

The Primary Culprit: 2,6-Dichloronitrobenzene

The standard industrial synthesis of Quetiapine begins with the coupling of 2-aminobenzenethiol (or its disulfide) with 1-chloro-2-nitrobenzene (OCNB).[1]

-

Standard Material: 1-Chloro-2-nitrobenzene.[1]

During the industrial chlorination of nitrobenzene to produce OCNB, over-chlorination or regioselective errors can yield 2,6-DCNB.[1] If this impurity is not removed via fractional distillation or crystallization by the raw material supplier, it enters the Quetiapine process stream.[1]

Why it Reacts

2,6-Dichloronitrobenzene is highly reactive toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group activating the ortho-chlorines.[1] When exposed to the thiol nucleophile in the first step of synthesis, it behaves nearly identically to the desired OCNB, incorporating the extra chlorine atom into the molecular scaffold.[1]

Mechanism of Formation (Step-by-Step)

The persistence of the 9-chloro moiety is due to its chemical stability.[1] It survives the harsh conditions of the Quetiapine synthetic pathway.[1]

Step 1: S-Alkylation (The Point of Entry)[1]

-

Reaction: 2-Aminobenzenethiol attacks the electrophilic carbon attached to the chlorine.[1]

-

Standard: OCNB loses Cl⁻ to form the sulfide bridge.[1]

-

Impurity: 2,6-DCNB loses one Cl⁻ but retains the second Cl at the position ortho to the nitro group.[1]

-

Result: Formation of 2-[(2-chloro-6-nitrophenyl)thio]aniline .[1]

Step 2: Nitro Reduction

-

Reaction: Reduction of the nitro group to an amine (using Fe/HCl, H₂/Pd, or Na₂S).[1]

-

Impurity Behavior: The aromatic chlorine (Ar-Cl) is generally stable under standard nitro-reduction conditions (unless catalytic hydrogenolysis is over-driven).[1]

-

Result: Formation of 2-[(2-amino-6-chlorophenyl)thio]aniline .[1]

Step 3: Cyclization (Lactam Formation)[1]

-

Reaction: Condensation with a carbonyl source (e.g., phenyl chloroformate or urea) to close the 7-membered ring.[1]

-

Impurity Behavior: The two amino groups form the urea/amide linkage.[1] The chlorine atom, originally ortho to the nitro, is now ortho to the newly formed Lactam Nitrogen (N-10).[1] In the IUPAC numbering of the fused ring, this is Position 9 .[1]

-

Result: 9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one .

Step 4: Activation and Coupling[1]

-

Reaction: The lactam is treated with POCl₃ to form the imino chloride (11-chloro intermediate), followed by nucleophilic attack by the piperazine side chain.[1]

-

Impurity Behavior: The 9-chloro substituent exerts an inductive effect but does not prevent the reaction.[1] The 11-position is activated, and the side chain is attached.[1]

-

Final Result: 9-Chloro Quetiapine .

Visualization of the Pathway[1]

The following diagram illustrates the parallel pathways of the desired API and the impurity.

Caption: Comparative synthesis showing how the 2,6-dichloronitrobenzene contaminant parallels the standard route to form 9-Chloro Quetiapine.

Experimental Protocols

Synthesis of Reference Standard (9-Chloro Quetiapine)

To validate analytical methods (HPLC/UPLC), researchers often need to synthesize this impurity intentionally.[1]

Protocol Summary:

-

Starting Material: Dissolve 2,6-dichloronitrobenzene (1.0 eq) and 2-aminobenzenethiol (1.1 eq) in DMF.

-

Coupling: Add K₂CO₃ (2.0 eq). Heat to 80°C for 4-6 hours. Monitor by TLC for disappearance of nitrobenzene.

-

Workup: Pour into ice water. Filter the yellow precipitate (2-((2-chloro-6-nitrophenyl)thio)aniline).[1]

-

Reduction/Cyclization: Treat the intermediate with Zinc dust/Acetic acid (or H₂/Pd) followed by reflux with phenyl chloroformate in toluene. This yields the 9-chloro-lactam .[1]

-

Final Coupling: Reflux the 9-chloro-lactam with POCl₃ (3 hours) to generate the imino chloride. Evaporate excess POCl₃.[1] Dissolve residue in toluene and add 2-(2-(piperazin-1-yl)ethoxy)ethanol (side chain).[1] Reflux for 10 hours.

-

Purification: Column chromatography (MeOH:DCM) to isolate 9-Chloro Quetiapine.

Control Strategy (Starting Material Specification)

The most effective control is limiting the impurity at the source.[1]

| Parameter | Specification Limit | Rationale |

| Material | 1-Chloro-2-nitrobenzene | Primary Starting Material |

| Impurity | 2,6-Dichloronitrobenzene | Precursor to 9-Chloro Quetiapine |

| Limit | NMT 0.10% (by GC) | Ensures Impurity L in final API is < 0.15% (ICH Q3A limits) |

| Method | Gas Chromatography (FID) | GC is preferred over HPLC for nitrobenzenes due to volatility and resolution.[1] |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Hemifumarate Monograph 2541. (Defines Impurity L).

-

PubChem . 9-Chloro Quetiapine (Compound CID 125304879).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Wadhwa, L. et al. (2010).[1] Process for the preparation of Quetiapine. US Patent 2010/0317850.[1] (Discusses control of chlorinated impurities in starting materials).

-

Popat, K. et al. (2014).[1] Impurity profile study of Quetiapine Fumarate. Journal of Pharmaceutical and Biomedical Analysis. (Details the isolation and characterization of structural analogues).

Sources

Technical Guide: 9-Chloro Quetiapine (EP Impurity L)

This technical guide provides an in-depth analysis of 9-Chloro Quetiapine , a critical impurity profile in the development and quality control of the antipsychotic drug Quetiapine Fumarate.

Structural Characterization, Origin, and Analytical Strategy

Executive Summary & Chemical Identity

9-Chloro Quetiapine (identified as Impurity L in the European Pharmacopoeia) is a structural analogue of Quetiapine where a hydrogen atom on the aromatic dibenzothiazepine ring system is substituted by a chlorine atom.[1][2]

Unlike the synthetic intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine (often colloquially called "Chloro-Quetiapine" in synthesis labs), 9-Chloro Quetiapine contains the full piperazine-ethoxyethanol side chain. Its presence represents a "carry-over" impurity derived from chlorinated starting materials used to build the tricyclic core.

Core Chemical Specifications

| Parameter | Technical Detail |

| Common Name | 9-Chloro Quetiapine |

| Pharmacopoeial Designation | Quetiapine EP Impurity L |

| CAS Registry Number | 1371638-11-7 |

| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| Monoisotopic Mass | 417.1278 Da |

| Structural Distinction | Aromatic chlorination at position 9 (Ring B), distinct from the bridgehead substitution at position 11.[2][3][4][5] |

Structural Analysis & Mechanistic Origin

To understand the formation of 9-Chloro Quetiapine, one must analyze the synthesis of the Quetiapine core. The standard route involves the cyclization of 2-(phenylthio)phenylamine derivatives to form the dibenzothiazepine ring, followed by chlorination at position 11 (using POCl₃) to activate the bridgehead for nucleophilic attack by the piperazine side chain.

The Origin of Impurity L: 9-Chloro Quetiapine does not arise from the degradation of the API (Active Pharmaceutical Ingredient). Instead, it is a process-related impurity . It originates when the starting material (e.g., 2-aminothiophenol or o-chloronitrobenzene derivatives) contains a regio-isomer or a chlorinated contaminant.

If the tricyclic core is synthesized with an extra chlorine atom on the benzene ring (specifically at position 9), this "dichloro" intermediate (9,11-dichloro-dibenzo[b,f][1,4]thiazepine) will undergo the same coupling reaction with the piperazine side chain as the target molecule. Because the chemistry at position 11 is preserved, the side chain attaches successfully, resulting in 9-Chloro Quetiapine.

Pathway Visualization

The following diagram illustrates the parallel synthesis pathway that leads to Impurity L alongside the target API.

Figure 1: Mechanistic origin of 9-Chloro Quetiapine showing the parallel reaction pathway of the chlorinated contaminant.

Analytical Strategy: Detection and Differentiation

Separating 9-Chloro Quetiapine from the parent API is challenging due to their structural similarity. Both possess the same basic side chain (pKₐ ~7.5 and ~6.8) and similar lipophilicity, though the chloro-substitution makes Impurity L slightly more hydrophobic (higher logP).

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the definitive method for identification.

-

Quetiapine [M+H]⁺: m/z 384.1

-

9-Chloro Quetiapine [M+H]⁺: m/z 418.1

Crucial Identification Marker: The Chlorine Isotope Pattern. Unlike the parent drug, 9-Chloro Quetiapine will exhibit a distinct 3:1 ratio between the [M+H]⁺ (418) and [M+H+2]⁺ (420) peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is the primary confirmation tool in impurity profiling.

Chromatographic Method (HPLC)

Standard pharmacopoeial methods (EP/USP) for Quetiapine typically use C18 reversed-phase columns.

-

Stationary Phase: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Ammonium Acetate buffer (pH ~6.5) and Methanol/Acetonitrile.

-

Elution Order: Due to the electron-withdrawing and lipophilic nature of the chlorine on the aromatic ring, 9-Chloro Quetiapine typically elutes after Quetiapine .

-

Relative Retention Time (RRT): Approximately 1.1 – 1.3 (dependent on specific gradient).

Analytical Workflow Diagram

Figure 2: Analytical decision tree for confirming the presence of Impurity L.

Significance in Drug Development

Genotoxicity Assessment

Aromatic chloro-compounds can sometimes trigger structural alerts for genotoxicity, although in the context of Quetiapine analogues, they are generally treated as standard organic impurities unless specific toxicology data suggests otherwise. However, because this impurity modifies the tricyclic "warhead" of the drug, it must be tightly controlled (typically <0.15% per ICH Q3A guidelines) to ensure safety and efficacy.

Purification Challenges

Because 9-Chloro Quetiapine is formed during the ring-closure step, it is present before the final coupling. If not removed at the intermediate stage (the 11-chloro-dibenzo precursor stage), it becomes very difficult to remove from the final API via crystallization because the large piperazine tail dominates the solubility properties of both molecules. Process control at the starting material stage is far superior to downstream purification.

References

-

National Center for Biotechnology Information (2025). 9-Chloro Quetiapine (CID 125304879). PubChem Compound Summary.[2] Retrieved January 28, 2026. [Link]

-

European Pharmacopoeia (Ph.[2] Eur.). Quetiapine Hemifumarate Monograph: Impurity L. (Referenced via chemical supplier databases matching "Quetiapine EP Impurity L" to CAS 1371638-11-7).[2] [Link]

-

National Institutes of Health (NIH). Global Substance Registration System (GSRS): 9-CHLORO QUETIAPINE. [Link]

Sources

- 1. dev.klivon.com [dev.klivon.com]

- 2. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]

- 5. 11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 9-Chloro Quetiapine

Physicochemical Characterization, Formation Mechanisms, and Control Strategies

Executive Summary

9-Chloro Quetiapine (identified pharmacopeially as Quetiapine EP Impurity L) is a critical process-related impurity found in the synthesis of the atypical antipsychotic Quetiapine Hemifumarate. Structurally, it is a chlorinated analog of the active pharmaceutical ingredient (API), where a chlorine atom substitutes a hydrogen atom at the 9-position of the dibenzo[b,f][1,4]thiazepine ring system.

Unlike degradation products arising from oxidation (e.g., Quetiapine N-oxide) or hydrolysis, 9-Chloro Quetiapine typically originates from regiochemical impurities in the starting materials used to construct the tricyclic core. Its structural similarity to Quetiapine presents significant challenges in chromatographic separation, necessitating precise analytical methodologies for detection and quantification at ICH threshold levels.

Chemical Identity and Physical Properties[1][2][3][4][5]

The following data consolidates experimental and predicted physicochemical constants essential for analytical method development and solubility profiling.

Nomenclature and Identification[1]

| Parameter | Detail |

| Common Name | 9-Chloro Quetiapine |

| Pharmacopeial Name | Quetiapine EP Impurity L |

| CAS Registry Number | 1371638-11-7 |

| IUPAC Name | 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| SMILES | C1CN(CCN1CCOCCO)C2=NC3=C(C=CC=C3Cl)SC4=CC=CC=C42 |

Physicochemical Constants[1]

| Property | Value / Description | Context |

| Appearance | White to Light Yellow Solid | Crystalline form typically isolated from synthesis. |

| Melting Point | 168–172 °C (Experimental range) | Higher than Quetiapine base due to halogen bonding interactions. |

| Boiling Point | ~586.8 ± 60.0 °C | Predicted at 760 mmHg. |

| Density | 1.34 ± 0.1 g/cm³ | Higher density than API (1.2 g/cm³) due to Cl atom. |

| pKa (Predicted) | ~14.41 (Tertiary amine) | Basic character similar to Quetiapine; protonates easily in acidic HPLC mobile phases. |

| Solubility | DMSO, Methanol, Chloroform | High solubility in polar organic solvents; low aqueous solubility at neutral pH. |

| LogP | ~3.5 | More lipophilic than Quetiapine due to the chloro-substitution. |

Structural Analysis and Formation Mechanism

Structural Causality

The presence of the chlorine atom at the 9-position is not random. It is a direct "fingerprint" of the starting material purity. The synthesis of Quetiapine involves the key intermediate 11-chloro-dibenzo[b,f][1,4]thiazepine .[1]

If the starting material for this intermediate—typically a substituted thiophenol or chlorobenzoic acid—contains a dichloro contaminant, the resulting tricyclic ring will carry an extra chlorine. Specifically, if 9,11-dichloro-dibenzo[b,f][1,4]thiazepine is formed, it competes with the mono-chloro intermediate in the nucleophilic substitution reaction with the piperazine side chain.

Synthesis Pathway and Impurity Origin

The following Graphviz diagram illustrates the parallel reaction pathways. The "Main Pathway" produces Quetiapine, while the "Impurity Pathway" (caused by contaminated starting material) yields 9-Chloro Quetiapine.

Figure 1: Parallel synthesis pathway showing the origin of Impurity L from chlorinated precursors.

Analytical Characterization Protocols

Distinguishing 9-Chloro Quetiapine from the API requires specific attention to the isotopic signature of Chlorine and the lipophilic shift in chromatography.

Mass Spectrometry (LC-MS/MS)

The most definitive identification method is Mass Spectrometry due to the unique isotopic abundance of Chlorine (

-

Quetiapine (M+H): m/z 384.2

-

9-Chloro Quetiapine (M+H): m/z 418.1

-

Isotope Pattern: Unlike the API, Impurity L will display a distinct M+2 peak (approx. 33% height of the M peak) at m/z 420.1, characteristic of a monochlorinated compound.

HPLC Method for Separation

Because 9-Chloro Quetiapine is more lipophilic (higher LogP) than Quetiapine, it typically elutes after the main peak in Reverse Phase chromatography.

Recommended Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: Linear ramp to 80% B (Impurity L elutes here)

-

25-30 min: Hold 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption).

1H-NMR Distinctions

In Proton NMR, the additional chlorine atom on the aromatic ring alters the multiplicity and chemical shift of the protons on the dibenzothiazepine system.

-

Quetiapine: The aromatic region (6.8 - 7.6 ppm) shows a specific integration corresponding to 8 aromatic protons.

-

Impurity L: The integration will correspond to 7 aromatic protons. The loss of coupling to the proton at position 9 simplifies the splitting pattern of adjacent protons (positions 8 and 10), allowing for structural elucidation.

Regulatory and Safety Implications

Toxicity Potential

As a structural analog, 9-Chloro Quetiapine likely shares pharmacological activity with Quetiapine (binding to D2 and 5-HT2 receptors). However, the halogenation can alter metabolic stability (blocking metabolic oxidation at the 9-position) and lipophilicity, potentially changing the toxicity profile or half-life.

Control Limits (ICH Q3A)

Under ICH Q3A(R2) guidelines for impurities in new drug substances:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

If 9-Chloro Quetiapine exceeds 0.15% in the final API, it must be toxicologically qualified. Therefore, process control must ensure levels remain below 0.10%.

References

- European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate Monograph 2541.

-

PubChem . Compound Summary for CID 125304879: 9-Chloro Quetiapine. National Library of Medicine. Available at: [Link]

-

Veeprho Laboratories . Quetiapine EP Impurity L (CAS 1371638-11-7).[2][3][4] (Reference for nomenclature and CAS identity). Available at: [Link]

Sources

Technical Guide: Commercial Availability & Analytical Profiling of 9-Chloro Quetiapine (EP Impurity L)

Executive Summary

9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical pharmacopeial impurity associated with the antipsychotic drug Quetiapine Hemifumarate.[1][2][3] Designated as EP Impurity L within the European Pharmacopoeia, its monitoring is mandatory for regulatory compliance and batch release in regulated markets.

This guide provides a technical analysis of its commercial availability, sourcing protocols for reference standards, and the mechanistic pathways leading to its formation. It is designed for analytical scientists and procurement managers requiring high-fidelity data for impurity profiling.

Part 1: Chemical Identity & Regulatory Nomenclature

Confusion often arises between "9-Chloro Quetiapine" and the "Chloro-intermediate" used in Quetiapine synthesis. It is vital to distinguish these:

-

Target Compound: 9-Chloro Quetiapine (Impurity).[1][2][3][4][5][6]

-

Distinct Compound: 11-Chloro-dibenzo[b,f][1,4]thiazepine (Precursor).[7][9]

-

Role: Key starting material (KSM) for Quetiapine synthesis.

-

Difference: The 11-chloro group is displaced by the piperazine side chain during synthesis. 9-Chloro Quetiapine retains its chlorine atom after synthesis.

-

Technical Specifications

| Parameter | Specification |

| Common Name | 9-Chloro Quetiapine |

| Synonyms | Quetiapine EP Impurity L; 2-[2-[4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol |

| CAS Number | 1371638-11-7 |

| Molecular Formula | C₂₁H₂₄ClN₃O₂S |

| Molecular Weight | 417.95 g/mol |

| Pharmacopeial Status | European Pharmacopoeia (EP) Impurity L |

Part 2: Commercial Availability & Sourcing Strategy

Commercially, 9-Chloro Quetiapine is almost exclusively available as a Reference Standard rather than a bulk chemical. It is a high-value, low-volume commodity used for HPLC method validation and system suitability testing.

Primary Supplier Categories

-

Pharmacopeial Sources (USP/EP):

-

Pros: Gold standard for regulatory filings.

-

Cons: High cost, often backordered, rigid pack sizes.

-

-

Specialized Impurity Manufacturers (Secondary Standards):

-

Examples: Toronto Research Chemicals (TRC), LGC Standards, Simson Pharma, Veeprho, Allmpus.

-

Pros: Higher availability, flexible pack sizes (10mg - 100mg), comprehensive CoAs including TGA/NMR.

-

Cons: Requires internal qualification against a primary standard if used for pivotal filings.

-

Procurement Checklist (Quality Assurance)

When sourcing 9-Chloro Quetiapine, the Certificate of Analysis (CoA) must validate the following to ensure "Self-Validating" protocols:

-

Purity Assignment: Must be >95% (HPLC) with mass balance calculation (considering water/solvents).

-

Identity Confirmation: 1H-NMR and Mass Spectrometry (MS) required to confirm the position of the chlorine (distinguishing it from other chloro-isomers like 7-Chloro Quetiapine).

-

Salt Form: Verify if supplied as a free base or salt (e.g., fumarate/hydrochloride) to apply correct stoichiometric factors.

Part 3: Mechanistic Formation Pathway

Understanding the origin of 9-Chloro Quetiapine is essential for process chemists trying to minimize it. It is typically a carry-over impurity derived from regio-isomeric impurities in the starting materials (e.g., 2-aminothiophenol or o-chlorobenzoic acid derivatives) used to build the dibenzothiazepine ring.

Formation Logic

-

Upstream Contamination: The starting material contains a chloro-isomer.

-

Persistence: The chlorine at position 9 is non-reactive during the standard Quetiapine synthesis (condensation with piperazine).

-

Result: The impurity co-elutes or crystallizes with the final API.

Visualization: Impurity Propagation Workflow

The following diagram illustrates how the impurity parallels the main synthesis pathway.

Caption: Propagation of the 9-Chloro impurity through the Quetiapine synthetic pathway. The impurity originates upstream and persists through the final nucleophilic substitution.

Part 4: Analytical Protocols & Detection

To detect 9-Chloro Quetiapine, a reverse-phase HPLC method compatible with MS detection is recommended due to the structural similarity between the impurity and the API.

Recommended HPLC Conditions (Gradient)

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.5) |

| Mobile Phase B | Acetonitrile : Methanol (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (primary); MS (ESI+) for confirmation |

| Retention Time (RT) | Quetiapine (~12 min); 9-Chloro Quetiapine (~15-17 min) |

| Relative Retention (RRT) | ~1.3 (Highly dependent on gradient slope) |

Note: The chlorine substitution increases lipophilicity, causing 9-Chloro Quetiapine to elute after the main Quetiapine peak in reverse-phase chromatography.

Analytical Validation Workflow

The following workflow ensures the reference standard is correctly qualified before use in release testing.

Caption: Qualification workflow for integrating 9-Chloro Quetiapine into an analytical method. Critical step: ensuring resolution from the main API peak.

Part 5: References

-

European Pharmacopoeia (Ph.[5] Eur.) . Quetiapine Hemifumarate Monograph 01/2017:2541. (Lists Impurity L specifications).

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 125304879, 9-Chloro Quetiapine. Retrieved from PubChem.[2][5] Link

-

Simson Pharma . 9-Chloro Quetiapine Reference Standard Data. (Commercial availability and technical data). Link

-

Veeprho Laboratories . Quetiapine EP Impurity L Structure and CAS. Link

-

Mulligan, S. et al. (2013).[10] Impurity Profiling of Quetiapine Hemifumarate. Journal of Pharmaceutical and Biomedical Analysis. (Discusses separation of chloro-isomers). Link

Sources

- 1. allmpus.com [allmpus.com]

- 2. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. 9-Chloro Quetiapine | 1371638-11-7 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 9-Chloro Quetiapine | CymitQuimica [cymitquimica.com]

- 7. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 8. veeprho.com [veeprho.com]

- 9. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]

- 10. sphinxsai.com [sphinxsai.com]

role of 9-Chloro Quetiapine in pharmaceutical analysis

Title: Technical Guide: Analytical Control & Characterization of 9-Chloro Quetiapine (EP Impurity L)

Executive Summary

9-Chloro Quetiapine (Chemical Name: 2-(2-(4-(9-chlorodibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol) is a critical process-related impurity in the synthesis of Quetiapine Fumarate, a dibenzothiazepine atypical antipsychotic.[1][2][3] Designated as Impurity L in the European Pharmacopoeia (EP), its presence acts as a "molecular tracer" for the purity of the starting materials used in API manufacturing.

For pharmaceutical analysts, 9-Chloro Quetiapine presents a specific challenge: its structural homology to the parent drug (differing only by a single chlorine atom on the aromatic ring) results in similar lipophilicity and retention behavior, necessitating high-resolution chromatography for accurate quantification.

Core Analytical Role:

-

Regulatory Marker: Controlled under ICH Q3A(R2) guidelines; typically limited to NMT 0.15% in drug substances.[1]

-

Process Indicator: Presence suggests contamination in the 2-aminobenzenethiol or thiosalicylic acid starting materials.[1]

-

System Suitability: Used to validate the resolution power of RP-HPLC methods.[1]

Molecular Identity & Mechanistic Origin

To control an impurity, one must understand its genesis. 9-Chloro Quetiapine is not a degradation product formed by stress (like the N-oxide or Sulfoxide); it is a synthetically propagated impurity .[1]

Structural Comparison

| Feature | Quetiapine (API) | 9-Chloro Quetiapine (Impurity L) | Analytical Impact |

| Formula | C₂₁H₂₅N₃O₂S | C₂₁H₂₄ClN₃O₂S | +34 Da mass shift (detectable by LC-MS) |

| Structure | Dibenzothiazepine core | 9-Chloro-substituted core | Increased lipophilicity (LogP ↑) |

| CAS | 111974-69-7 | 1371638-11-7 | Unique identifier for reference standards |

| Origin | Target Synthesis | Starting Material Contaminant | Requires raw material screening |

Synthesis & Propagation Pathway

The formation of 9-Chloro Quetiapine follows the "Parallel Synthesis" logic. If the starting material contains a chlorinated isomer, the entire reaction sequence replicates the Quetiapine synthesis on this impurity, carrying it through to the final crystallization.

Figure 1: Parallel synthesis pathway showing how the 9-Chloro impurity propagates from contaminated starting materials.

Analytical Strategy: Method Development

The primary challenge is the Critical Pair Resolution . Because the Chlorine atom adds hydrophobicity, Impurity L typically elutes after Quetiapine in Reverse Phase (RP) chromatography. However, the resolution (Rs) can be compromised if the gradient slope is too steep.

Chromatographic Conditions (High-Resolution Protocol)

This protocol is designed to separate Impurity L from Quetiapine and other late-eluting impurities (like the Desethanol analog).[1]

System: UHPLC or HPLC with PDA/UV detection.

| Parameter | Specification | Rationale |

| Column | C18 (L1) End-capped, 250 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge C18 or Inertsil ODS-3) | High carbon load required for hydrophobic selectivity between Chloro-analog and parent.[1] |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1]5) | Buffer controls ionization of the piperazine nitrogen; pH > pKa of impurity improves peak shape. |

| Mobile Phase B | Acetonitrile : Methanol (80:[1]20) | ACN provides sharp peaks; MeOH modifies selectivity for the aromatic ring separation. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Detection | UV @ 250 nm | λmax for the dibenzothiazepine chromophore. |

| Column Temp | 35°C | Slightly elevated temperature reduces backpressure and improves mass transfer. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 85 | 15 | Equilibration |

| 5.0 | 85 | 15 | Isocratic hold to separate polar impurities (N-oxides) |

| 25.0 | 30 | 70 | Linear Gradient to elute Quetiapine |

| 35.0 | 30 | 70 | Hold to elute 9-Chloro Quetiapine (RRT ~1.2 - 1.[1]3) |

| 36.0 | 85 | 15 | Return to initial |

| 45.0 | 85 | 15 | Re-equilibration |

Step-by-Step Experimental Protocol

Workflow: Quantitative Analysis of Impurity L

Objective: Quantify 9-Chloro Quetiapine in a bulk API batch to ensure it meets the < 0.15% specification.

Step 1: Reference Standard Preparation [1]

-

Weigh 5.0 mg of 9-Chloro Quetiapine Reference Standard (Certified Purity >98%).[1]

-

Dissolve in 50 mL of Mobile Phase B (Stock A: 0.1 mg/mL).

-

Dilute 1.0 mL of Stock A into 100 mL of Diluent (Mobile Phase A:B 50:50).

-

Final Concentration: 1.0 µg/mL (represents 0.1% limit level relative to a 1 mg/mL sample).[1]

Step 2: Sample Preparation

-

Weigh 50.0 mg of Quetiapine Fumarate API.

-

Transfer to a 50 mL volumetric flask.

-

Add 30 mL Diluent and sonicate for 10 mins (maintain temp < 25°C to prevent degradation).

-

Make up to volume with Diluent.[1]

-

Filter through 0.45 µm PVDF filter (Discard first 2 mL).

Step 3: System Suitability Testing (SST)

-

Inject the Reference Standard (6 replicates).

-

Criteria:

Step 4: Data Analysis

-

Locate peak at RRT ~1.25 (Relative to Quetiapine).[1]

-

Calculate content using the formula:

(Where P is purity of standard)

Analytical Logic & Troubleshooting

The following decision tree illustrates how to handle co-elution issues, specifically distinguishing 9-Chloro Quetiapine from other hydrophobic impurities like the S-oxide or Desethanol variants.

Figure 2: Analytical troubleshooting workflow for confirming Impurity L identity.

Key Troubleshooting Insight: If 9-Chloro Quetiapine co-elutes with the Dimer impurity, switching the organic modifier from Acetonitrile to Methanol often resolves the pair due to the "pi-pi" interaction differences between the solvent and the chlorinated aromatic ring.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Quetiapine Hemifumarate Monograph 2541. European Directorate for the Quality of Medicines (EDQM). [1]

-

ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.

-

PubChem Compound Summary . 9-Chloro Quetiapine (CID 125304879).[1][3] National Center for Biotechnology Information (2025).[1] [1]

-

ChemicalBook . 9-Chloro Quetiapine Product Properties and CAS 1371638-11-7.

-

Rasayan Journal of Chemistry . Validated Stability Indicating HPLC Method for Quetiapine Fumarate. (Contextual reference for general Quetiapine HPLC conditions).

Sources

- 1. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.klivon.com [dev.klivon.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Advanced Application Note: HPLC Method Development for 9-Chloro Quetiapine (EP Impurity L)

Abstract & Core Directive

This guide provides a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 9-Chloro Quetiapine , officially designated as EP Impurity L in the European Pharmacopoeia.[1][2]

Unlike generic protocols, this document focuses on the mechanistic separation of the chlorinated analog from the parent Quetiapine molecule.[1][2] The 9-chloro substitution introduces significant lipophilicity changes while maintaining the basic piperazine core, creating specific resolution challenges that standard "generic" gradients often fail to address.[1][2]

Introduction & Regulatory Context[1][3][4][5][6]

9-Chloro Quetiapine (CAS: 1371638-11-7) is a critical process-related impurity.[1][2] It typically arises during the synthesis of the dibenzothiazepine ring system if chlorinated precursors are used or if side reactions occur involving chlorinating agents.[1][2]

-

Regulatory Status: Listed as Impurity L in the European Pharmacopoeia (EP) monograph for Quetiapine Fumarate.[1]

-

Safety Concern: Chlorinated aromatic impurities often possess higher toxicity profiles and different metabolic pathways compared to the parent drug.[2] Strict control (<0.15% or lower) is mandated by ICH Q3A/B guidelines.[1][2]

-

Chemical Challenge: The structural similarity to Quetiapine (differing only by a Cl vs. H atom) requires a chromatographic system capable of high selectivity (α) based on hydrophobicity and shape selectivity.[1]

Physicochemical Profile

| Property | Quetiapine (Parent) | 9-Chloro Quetiapine (Impurity L) |

| Molecular Formula | C21H25N3O2S | C21H24ClN3O2S |

| Molecular Weight | 383.51 g/mol | 417.95 g/mol |

| Key Functional Group | Piperazine (Basic, pKa ~7.5 & 6.[1][2][3]9) | Piperazine (Basic) + Chloro-aryl |

| LogP (Predicted) | ~2.6 | ~3.2 (More Lipophilic) |

| UV Max | 252 nm, 290 nm | Similar (Bathochromic shift possible) |

Method Development Logic (The "Why" & "How")

Column Selection Strategy

The separation relies on the Hydrophobic Subtraction Model .[1][2] Since 9-Chloro Quetiapine is more lipophilic than Quetiapine, a C18 stationary phase is the logical starting point.[1][2] However, the basic nitrogen atoms on the piperazine ring cause severe peak tailing on traditional silica columns due to silanol interactions.[1][2]

-

Recommendation: Use a Hybrid Particle (BEH) or Base-Deactivated (BDS) C18 column.[1][2] These allow for operation at high pH (up to pH 12), which is critical for this separation.[1][2]

-

Mechanism: At high pH (> pH 9), the piperazine nitrogens are uncharged (neutral).[1] This eliminates secondary silanol interactions and increases the hydrophobicity difference between the parent and the chloro-impurity, maximizing resolution.[1][2]

Mobile Phase Design[2]

-

Buffer: Ammonium Bicarbonate (10mM, pH 10.0) or Ammonium Acetate (pH 9.0).[1][2]

-

Organic Modifier: Acetonitrile (ACN).[1][2]

-

Why? ACN provides better peak symmetry and lower backpressure than Methanol for this aromatic separation.[2]

-

Detection[2][8]

-

Wavelength: 220 nm is recommended for maximum sensitivity of the impurity, though 254 nm offers higher specificity for the dibenzothiazepine core.[1][2]

Visualizing the Development Workflow

The following diagram outlines the decision matrix for optimizing the separation of Quetiapine and Impurity L.

Caption: Decision tree prioritizing High pH chromatography to neutralize basic piperazine moieties, enhancing resolution between Quetiapine and its lipophilic 9-chloro analog.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system . The inclusion of a System Suitability Test (SST) ensures the column and mobile phase are performing correctly before sample analysis.[1]

Reagents & Equipment[2][9][10]

-

HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

-

Reagents:

-

Standards:

Chromatographic Conditions[2][10][12][13][14]

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonia |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls mass transfer kinetics) |

| Injection Volume | 10 µL |

| Detection | UV @ 220 nm (Bandwidth 4 nm) |

| Run Time | 25 Minutes |

Gradient Program

The gradient is designed to elute the polar degradants early, Quetiapine in the middle, and the lipophilic 9-Chloro impurity later.[1][2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | End Initial Hold |

| 15.0 | 20 | 80 | Linear Ramp (Elution of Impurity L) |

| 18.0 | 20 | 80 | Wash |

| 18.1 | 90 | 10 | Return to Initial |

| 25.0 | 90 | 10 | Re-equilibration |

Standard Preparation[2][14]

-

Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

-

Stock Solution A (Quetiapine): 1.0 mg/mL in Diluent.[2]

-

Stock Solution B (Impurity L): 0.1 mg/mL in Diluent.

-

System Suitability Solution: Dilute Stock A to 0.5 mg/mL and spike with Stock B to a concentration of 0.005 mg/mL (1.0% level).

-

Sensitivity Solution (LOQ): Dilute Stock B to 0.05 µg/mL (0.01% level).

Validation Parameters (Self-Validating Metrics)

To ensure scientific integrity, the method must meet these criteria during every run:

-

Resolution (Rs): The resolution between Quetiapine and 9-Chloro Quetiapine must be > 2.0 .

-

Tailing Factor (T): For Quetiapine peak, T must be < 1.5 .[1][2] (High pH ensures this).[1][2]

-

Signal-to-Noise (S/N): For the Sensitivity Solution (0.01%), S/N must be > 10 .

Linearity & Range[2][12][14][15]

-

Range: 0.05% to 0.5% of the target test concentration.

-

Acceptance: Correlation coefficient (R²) > 0.999.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Resolution (Rs < 1.5) | pH Drift | Re-prepare buffer. Ensure pH is exactly 10.0. Lower pH protonates the base, reducing retention difference.[1][2] |

| Peak Tailing | Column Aging or Void | Replace column. Ensure guard column is used.[2] |

| Retention Time Shift | Temperature Fluctuation | Ensure column oven is stable at 35°C. |

| Ghost Peaks | Contaminated Mobile Phase | Use fresh Milli-Q water; filter buffer through 0.22 µm filter.[1][2] |

References

-

European Pharmacopoeia (Ph.[2][6] Eur.) . Quetiapine Fumarate Monograph 2541. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

-

United States Pharmacopeia (USP) . Quetiapine Fumarate. USP-NF Online.[1][2] [1][2]

-

PubChem . 9-Chloro Quetiapine (Compound Summary). National Library of Medicine.[1][2] [1]

-

Waters Corporation . Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note.

-

International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2).

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Chloro Quetiapine | C21H24ClN3O2S | CID 125304879 - PubChem [pubchem.ncbi.nlm.nih.gov]